1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative characterized by a benzyl group at the N1 position, a 4-chlorophenyl-substituted methylideneamino group at C2, and phenyl rings at C4 and C5. The chlorine atom and aromatic substituents in this compound suggest applications in drug discovery, particularly in targeting enzymes or receptors where electron-withdrawing groups enhance binding affinity .
Properties
IUPAC Name |
1-benzyl-2-[(E)-(4-chlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3/c32-27-18-16-23(17-19-27)21-34-31-28(20-33)29(25-12-6-2-7-13-25)30(26-14-8-3-9-15-26)35(31)22-24-10-4-1-5-11-24/h1-19,21H,22H2/b34-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLOIQMVBGDEG-KEIPNQJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 477887-19-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 487.96 g/mol. The structural representation includes a pyrrole ring substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. Below are key findings related to the biological activity of this compound:
Antibacterial Activity
Pyrrole derivatives have been shown to possess antibacterial properties. For instance, studies have indicated that certain pyrrole-based compounds exhibit minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, some pyrrole derivatives have demonstrated antifungal activity. Research shows that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species at varying concentrations .
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties as well. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics and inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrole derivatives:
- Study on Antibacterial Activity : A study tested various pyrrole derivatives against common bacterial strains and found that those with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
- Antifungal Evaluation : Another research focused on the antifungal potential of pyrrole compounds against clinical isolates and reported significant inhibition zones for certain derivatives .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific pyrrole derivatives induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of pyrrole-3-carbonitriles with variations in the N1 substituent and the methylideneamino group. Key analogs include:
*Inferred from structural similarity to CAS 477887-37-9 (butyl analog).
†Calculated based on molecular formula.
Key Observations :
- Methylideneamino Group: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, while the 3-trifluoromethylphenyl analog (CAS 478032-83-6) exhibits stronger electronegativity, which may improve metabolic stability .
Physical and Chemical Properties
- Spectroscopy :
- Solubility : Increased lipophilicity from the benzyl group may reduce aqueous solubility compared to butyl analogs.
Crystallographic Analysis
Crystal structures of related compounds (e.g., ) are refined using SHELXL (), a program widely employed for small-molecule crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
